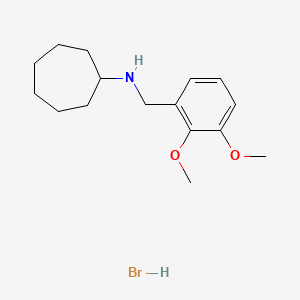

N-(2,3-Dimethoxybenzyl)cycloheptanamine hydrobromide; 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

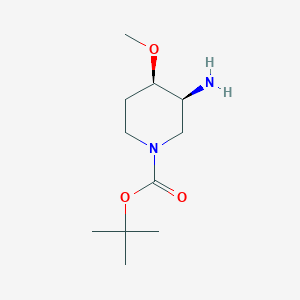

N-(2,3-Dimethoxybenzyl)cycloheptanamine hydrobromide is a chemical compound with the CAS Number: 1609409-41-7 . It has a molecular weight of 344.29 and its linear formula is C16 H25 N O2 . Br H .

Molecular Structure Analysis

The molecular formula of N-(2,3-Dimethoxybenzyl)cycloheptanamine hydrobromide is C16 H26 BrNO2 . The average mass is 344.287 Da and the monoisotopic mass is 343.114685 Da .Physical and Chemical Properties Analysis

N-(2,3-Dimethoxybenzyl)cycloheptanamine hydrobromide is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I have access to.Aplicaciones Científicas De Investigación

Photosensitive Protecting Groups

A comprehensive review of the utilization of photosensitive protecting groups, including compounds structurally related to N-(2,3-Dimethoxybenzyl)cycloheptanamine hydrobromide, underlines their promising future in synthetic chemistry. These groups, such as 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzyl, showcase significant application potential in facilitating selective synthetic transformations under light-mediated conditions, though still at a developmental stage (B. Amit, U. Zehavi, A. Patchornik, 1974).

Analytical Methods in Antioxidant Activity

The critical role of various analytical methods, including those that could involve or assess compounds like N-(2,3-Dimethoxybenzyl)cycloheptanamine hydrobromide, in determining antioxidant activity is extensively reviewed. Techniques such as ORAC, HORAC, TRAP, and DPPH tests are pivotal in assessing the kinetics or equilibrium states of antioxidant activities through spectrophotometry, hinting at the compound's potential involvement in related antioxidant research (I. Munteanu, C. Apetrei, 2021).

Applications of Adsorbents Containing Cyclodextrins

The synthesis and applications of adsorbents containing cyclodextrins, which share structural features that could interact with compounds like N-(2,3-Dimethoxybenzyl)cycloheptanamine hydrobromide, underscore the versatility of cyclodextrins in environmental protection and chromatographic separations. This review emphasizes the unique inclusion properties and structural features of cyclodextrins, facilitating the separation of compounds and offering a versatile tool for environmental remediation (G. Crini, M. Morcellet, 2002).

Molecular and Functional Imaging Studies

Exploration into the molecular and functional imaging studies of psychedelic drug action, including analogs to N-(2,3-Dimethoxybenzyl)cycloheptanamine hydrobromide, reveals the complex interactions of hallucinogens with serotonin receptors and their subsequent effects on cerebral metabolism and perfusion. This body of work provides a framework for understanding the neurobiological impact of such compounds, offering insights into their potential research applications beyond their psychedelic properties (P. Cumming et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]cycloheptanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.BrH/c1-18-15-11-7-8-13(16(15)19-2)12-17-14-9-5-3-4-6-10-14;/h7-8,11,14,17H,3-6,9-10,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIASRHGESAHOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNC2CCCCCC2.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Methylthio)benzylamino]-pyridine](/img/structure/B6351797.png)

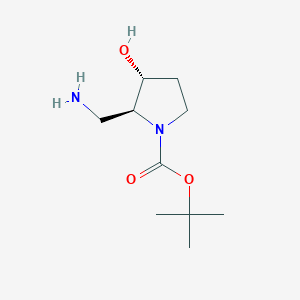

![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate; 95%](/img/structure/B6351812.png)

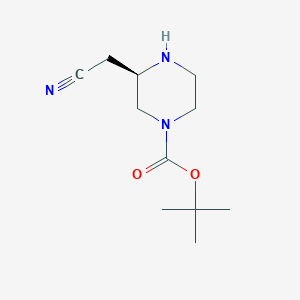

amine hydrobromide; 95%](/img/structure/B6351887.png)

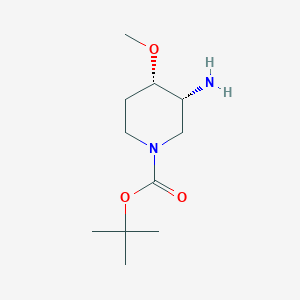

amine hydrobromide; 95%](/img/structure/B6351889.png)